molecular formula C15H20N2O B5243801 6-(4-Pentyl-phenyl)-4,5-dihydro-2H-pyridazin-3-one

6-(4-Pentyl-phenyl)-4,5-dihydro-2H-pyridazin-3-one

Cat. No.: B5243801
M. Wt: 244.33 g/mol
InChI Key: IYFBULXWPSREDE-UHFFFAOYSA-N
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Description

6-(4-Pentyl-phenyl)-4,5-dihydro-2H-pyridazin-3-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by a pyridazinone ring substituted with a 4-pentylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Pentyl-phenyl)-4,5-dihydro-2H-pyridazin-3-one typically involves the reaction of 4-pentylphenylhydrazine with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Pentyl-phenyl)-4,5-dihydro-2H-pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-(4-Pentyl-phenyl)-4,5-dihydro-2H-pyridazin-3-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 6-(4-Pentyl-phenyl)-4,5-dihydro-2H-pyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Pentylphenol: Shares the 4-pentylphenyl group but lacks the pyridazinone ring.

    Phenylboronic Acid: Contains a phenyl group but has different functional groups and reactivity.

Uniqueness

6-(4-Pentyl-phenyl)-4,5-dihydro-2H-pyridazin-3-one is unique due to its combination of a pyridazinone ring and a 4-pentylphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(4-pentylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(18)17-16-14/h6-9H,2-5,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFBULXWPSREDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=NNC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642268
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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